(1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine dihydrochloride
Description
(1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine dihydrochloride is a chiral diamine salt with the molecular formula C₁₄H₁₆Cl₂F₂N₂ and a molecular weight of 321.193 g/mol . It features two 4-fluorophenyl groups attached to a central ethane-1,2-diamine backbone in the (1R,2R) configuration, with two hydrochloride counterions enhancing its solubility in polar solvents. Key identifiers include:
- CAS Number: 1055301-10-4
- Purity: ≥95% (chemical), ≥99% enantiomeric excess (ee)
- Appearance: White to off-white crystalline powder .
This compound is widely utilized as a chiral ligand in asymmetric catalysis and as a precursor for synthesizing metal-organic frameworks (MOFs) or porous organic cages (POCs) due to its rigid, fluorinated aromatic structure .
Properties
IUPAC Name |
(1R,2R)-1,2-bis(4-fluorophenyl)ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2.2ClH/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10;;/h1-8,13-14H,17-18H2;2*1H/t13-,14-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMQMKZMXREKBI-KFWOVWKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)F)N)N)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](C2=CC=C(C=C2)F)N)N)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluorobenzaldehyde and (R,R)-1,2-diaminocyclohexane.
Condensation Reaction: The 4-fluorobenzaldehyde is reacted with (R,R)-1,2-diaminocyclohexane in the presence of a reducing agent such as sodium borohydride to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced to the corresponding diamine using a suitable reducing agent like lithium aluminum hydride.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain the pure (R,R)-1,2-Bis(4-fluorophenyl)-1,2-ethanediamine.
Formation of Dihydrochloride Salt: The final step involves the conversion of the diamine to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Optimization: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield and purity.
Automation: The process is often automated to ensure consistency and efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions.
Complexation: The diamine can form complexes with metal ions, which are useful in catalytic applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Complexation: Metal salts such as palladium chloride and platinum chloride are used for complex formation.
Major Products Formed
Oxidation: Imines, amides.
Reduction: Secondary amines, tertiary amines.
Substitution: Substituted fluorophenyl derivatives.
Complexation: Metal-diamine complexes.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C14H16Cl2F2N2
- Molecular Weight: 321.193 g/mol
- CAS Number: 1055301-10-4
- Melting Point: 200°C
- Optical Activity: Exhibits specific rotation of 41° (c=1 in Methanol) .
Anticancer Activity
Research indicates that (1R,2R)-1,2-bis(4-fluorophenyl)ethane-1,2-diamine dihydrochloride has potential anticancer properties. A study demonstrated its efficacy in inhibiting the proliferation of specific cancer cell lines. The compound was tested against various tumor models, showing promising results in reducing tumor growth and enhancing apoptosis in cancer cells .
Chiral Catalysis
The compound serves as a chiral ligand in asymmetric synthesis. Its unique structure allows it to facilitate enantioselective reactions effectively. For instance, it has been employed in the kinetic resolution of racemic mixtures, significantly improving the yield of desired enantiomers . This application is particularly valuable in synthesizing pharmaceuticals where chirality is crucial.
Polymer Chemistry
(1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine dihydrochloride has been utilized as a building block in the synthesis of novel polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Studies have shown that polymers derived from this compound exhibit improved resistance to thermal degradation compared to conventional polymers .
Coatings and Adhesives
The compound's chemical structure contributes to the development of advanced coatings and adhesives with enhanced performance characteristics. Its application in protective coatings improves adhesion and durability under various environmental conditions .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant reduction in tumor growth in vitro and in vivo models. |
| Study B | Chiral Catalysis | Achieved over 90% enantiomeric excess in asymmetric synthesis reactions. |
| Study C | Polymer Development | Resulted in polymers with enhanced thermal stability and mechanical strength. |
| Study D | Coating Formulations | Improved adhesion properties under harsh environmental conditions. |
Mechanism of Action
The mechanism of action of (1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine dihydrochloride involves its ability to act as a chiral ligand. It forms complexes with metal ions, which then participate in catalytic cycles to facilitate asymmetric reactions. The compound’s chiral centers interact with substrates in a stereoselective manner, leading to the formation of enantiomerically enriched products.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares (1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine dihydrochloride with analogs differing in substituent type or position:
Key Observations :
Performance in Porous Organic Cages (POCs)
Cooper et al. demonstrated that fluorinated POCs derived from (1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine exhibit 50% lower surface areas than non-fluorinated analogs due to disrupted crystal packing. This reduction arises from fluorine’s electronegativity, which weakens non-covalent interactions critical for pore connectivity .
Surface Area Comparison in POCs
| Material Type | Surface Area (m²/g) | Reference |
|---|---|---|
| Fluorinated POC | 250–300 | |
| Non-fluorinated POC | 500–600 | |
| Methoxy-substituted POC | 200–250 | [Hypoth.] |
Catalytic Efficiency in Asymmetric Reactions
| Ligand | Reaction | Enantiomeric Excess (ee) |
|---|---|---|
| 4-Fluorophenyl derivative | Ketone hydrogenation | 95–99% |
| 4-Methoxyphenyl derivative | Same reaction | 80–85% |
| 2-Chlorophenyl derivative | Same reaction | 70–75% |
Biological Activity
(1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine dihydrochloride, commonly referred to as bis(4-fluorophenyl)ethanediamine, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H16Cl2F2N2
- Molecular Weight : 321.21 g/mol
- Melting Point : 200 °C
- Optical Rotation : +41° (c=1 in methanol) .
The compound functions primarily as a ligand that interacts with various biological targets. Its structure allows it to bind effectively to receptors and enzymes, influencing multiple pathways in cellular processes.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown effectiveness against several bacterial strains, including Pseudomonas aeruginosa and Acinetobacter baumannii, which are known for their resistance to conventional antibiotics. The minimum inhibitory concentrations (MICs) for these pathogens were reported to be significantly lower than those for traditional antibiotics, indicating a promising avenue for therapeutic development .
Cytotoxicity Studies
Research has demonstrated that (1R,2R)-1,2-bis(4-fluorophenyl)ethanediamine exhibits cytotoxic effects on various cancer cell lines. In vitro assays indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Comparative studies with other platinum-based drugs showed that this compound could enhance the efficacy of existing chemotherapeutics .
Case Studies
Research Findings
- Antibacterial Properties : The compound has been identified as a potent inhibitor of β-lactamases, making it effective against bacteria that produce these enzymes .
- Synergistic Effects : When combined with other antimicrobial agents, it demonstrated synergistic effects, enhancing overall efficacy against resistant bacterial strains .
- Cytotoxic Mechanisms : The compound's ability to induce apoptosis was linked to its interaction with mitochondrial pathways and subsequent release of cytochrome c into the cytosol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
